Regiospecific Ortho-Bromo Substitution Pattern Enables Tri-Ortho-Substituted Suzuki Coupling
The 3-bromo substitution adjacent to the 2-amino group on the same phenyl ring creates an ortho-bromo/ortho-amino bifunctional scaffold. This regiospecific arrangement enables Suzuki-Miyaura coupling to yield tri-ortho-substituted biphenyl products—a transformation not accessible from 4-bromo-[1,1'-biphenyl]-2-amine (where bromine is para to the amino group on the same ring) or from 2'-bromo-[1,1'-biphenyl]-2-amine (where bromine resides on the non-aminated phenyl ring) . In a comparative study of substituted 2-aminobiphenyl synthesis, the successful coupling to form tri-ortho-substituted biphenyls where two substituents are amines was noted as the first reported example of such a transformation in Suzuki-Miyaura chemistry [1].
| Evidence Dimension | Substrate accessibility for tri-ortho-substituted Suzuki coupling |
|---|---|
| Target Compound Data | Enables tri-ortho-substituted biphenyl formation (ortho-bromo adjacent to ortho-amino on same ring) |
| Comparator Or Baseline | 4-bromo isomer: bromine para to amino; 2'-bromo isomer: bromine on non-aminated ring |
| Quantified Difference | Qualitative difference: Only the 3-bromo ortho-substituted scaffold provides the steric environment required for tri-ortho-substituted coupling products |
| Conditions | Suzuki-Miyaura cross-coupling with Pd catalyst, aqueous THF, base |
Why This Matters
This regiospecific ortho-substitution pattern dictates whether a bromo-aminobiphenyl can be used to access sterically congested tri-ortho-substituted biaryl products, a critical consideration for procuring the correct building block for sterically demanding cross-coupling applications.
- [1] Hylland, K.T.; Øien-Ødegaard, S.; Tilset, M. The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2'-Diaminobiphenyls. Eur. J. Org. Chem. 2020, 4208–4226 (first example of tri-ortho-substituted biphenyl with two amine substituents). View Source
